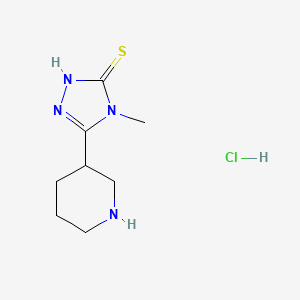

4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

4-Methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1158193-23-7) is a heterocyclic compound with the molecular formula C₈H₁₅ClN₄S and a molecular weight of 234.75 g/mol . Its structure combines a 1,2,4-triazole core substituted with a methyl group at position 4, a piperidin-3-yl group at position 5, and a thiol (-SH) group at position 3, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

4-methyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOGUFXCQBRARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced triazole derivatives.

Substitution: Alkylated, acylated, or sulfonylated triazole derivatives.

Scientific Research Applications

4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride (CAS: 1269152-36-4)

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS: 1235440-58-0)

- Molecular Formula : C₁₃H₁₇ClN₄

- Key Differences: Replaces the thiol and methyl groups with a phenyl ring, enhancing aromatic interactions but eliminating the thiol’s nucleophilic reactivity.

- Applications : Likely explored for CNS-targeting due to the lipophilic phenyl group .

Substituent Variations on the Triazole-Thiol Core

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- Structure : Lacks the piperidine and methyl groups but includes a 4-chlorophenyl substituent.

- Biological Activity: A potent inhibitor of YUCCA flavin monooxygenases in auxin biosynthesis .

4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives

- Structure : Features a pyrrole ring and chlorophenyl group.

- Key Differences : The pyrrole moiety introduces hydrogen-bonding capability, which may improve target engagement in enzyme inhibition.

- Research Findings : Demonstrated promising molecular docking scores against therapeutic targets in computational studies .

Benzimidazole-Triazole Hybrids (Compounds 5b–5h)**

- General Structure : 2-(4-(4-Methyl-5-(substituted-phenyl)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole derivatives .

- Physicochemical Data: Compound Substituent Melting Point (°C) Yield (%) 5b 4-Cyanophenyl 239–240 83 5c 4-Fluorophenyl 255–256 77 5d 4-Bromophenyl 259–260 75 5f 4-Methylphenyl 226–227 76 5g 2,4-Dichlorophenyl 159–160 74 5h 2,4-Difluorophenyl 258–259 82

- Biological Activity : These compounds are hypothesized to target tubulin or topoisomerases due to their planar benzimidazole moieties .

Fluorinated and Schiff Base Derivatives

4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54)

4-Amino-5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives

- Structure : Substituted with pyrazine and fluorobenzaldehyde groups.

- Key Differences : The pyrazine ring contributes to π-stacking interactions, while fluorine atoms improve bioavailability .

Key Comparative Insights

Steric and Electronic Effects :

- Methyl and isopropyl groups (e.g., in vs. ) influence steric hindrance, affecting binding to enzymatic pockets.

- Electron-withdrawing groups (e.g., Cl, F in ) enhance stability and target affinity.

Biological Activity Correlations :

- Thiol-containing derivatives (e.g., ) show enzyme inhibition, while benzimidazole hybrids () may target nucleic acids.

- Piperidine-substituted triazoles () are explored for CNS penetration due to their basic nitrogen atoms.

Synthetic Feasibility :

- Yields for triazole-thiol derivatives range from 74% to 83% (), comparable to Schiff base ligands (73–81%, ).

Biological Activity

4-Methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a triazole ring, a thiol group, and a piperidine moiety, which contribute to its unique properties and biological interactions.

- Molecular Formula : C₈H₁₄N₄S

- Molecular Weight : 198.29 g/mol

- CAS Number : 1258651-55-6

The synthesis typically involves cyclization reactions under controlled conditions, often utilizing organic solvents such as ethanol or methanol at elevated temperatures .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, the compound has been evaluated for its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has shown potential in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine or triazole moieties can enhance cytotoxic effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory effects. It appears to modulate inflammatory cytokine production and may inhibit pathways involving nuclear factor kappa B (NF-kB), which is crucial in inflammatory responses .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound can interact with cellular receptors, potentially altering signal transduction pathways.

- Metal Coordination : The thiol group can coordinate with metal ions, influencing enzymatic activity and cellular processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-Methyl-1H-1,2,4-triazole-3-thiol | Lacks piperidine | Limited bioactivity |

| 5-(Piperidin-3-yl)-1,2,4-triazole-3-thiol | Similar structure without methyl group | Altered reactivity |

The presence of both the piperidinyl and methyl groups in the target compound enhances its stability and solubility compared to its analogs .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Further analysis indicated that this effect was mediated through apoptosis induction as evidenced by increased caspase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.